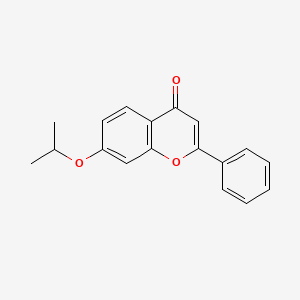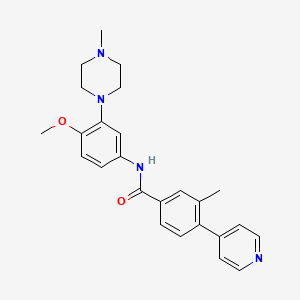
AGN194204
Übersicht
Beschreibung
AGN194204, also known as IRX4204, is an orally active and selective retinoid X receptor agonist. Retinoid X receptors are nuclear receptors that regulate gene expression by binding to specific DNA sequences. This compound has shown significant potential in the treatment of various cancers, including pancreatic and breast cancer, due to its anti-inflammatory and anticarcinogenic properties .
Wissenschaftliche Forschungsanwendungen
AGN194204 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study retinoid X receptor-mediated gene expression and signaling pathways.
Biology: Investigated for its role in cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, such as pancreatic and breast cancer, due to its ability to inhibit tumor growth and induce apoptosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting retinoid X receptors
Wirkmechanismus
Target of Action
AGN194204, also known as IRX4204, VTP-194204, NRX194204, or 2,4-Pentadienoic acid, is an orally active and selective RXR agonist . It primarily targets the retinoid X receptors (RXRα, RXRβ, and RXRγ) . These receptors play a crucial role in regulating cell proliferation, differentiation, and apoptosis pathways .
Mode of Action
This compound interacts with its targets, the retinoid X receptors, by binding to them with Kd values of 0.4 nM, 3.6 nM, and 3.8 nM for RXRα, RXRβ, and RXRγ, respectively . This interaction results in the activation of these receptors, which then modulate the activities of numerous steroid-like molecules .
Biochemical Pathways
Upon activation by this compound, the retinoid X receptors heterodimerize with other receptors in the nuclear receptor superfamily . This leads to the regulation of various biochemical pathways. For instance, gene profiles of this compound-treated mouse liver showed increases in fatty acid synthetic genes, including Srebp-1 and fatty acid synthase .
Result of Action
This compound has been shown to have anti-inflammatory and anticarcinogenic actions . In vitro studies have demonstrated that this compound blocks the ability of lipopolysaccharide and tumor necrosis factor-α to induce the release of nitric oxide and interleukin 6 . It also induces apoptosis in breast cancer cells . In vivo studies in mice have shown that this compound significantly reduces the number and size of tumors on the surface of the lungs .
Biochemische Analyse
Biochemical Properties
AGN194204 has been found to interact with retinoid X receptors (RXRα, RXRβ, and RXRγ), with Kd values of 0.4 nM, 3.6 nM, and 3.8 nM, respectively . It has EC50s of 0.2 nM, 0.8 nM, and 0.08 nM for RXRα, RXRβ, and RXRγ, respectively . It is inactive against retinoic acid receptor (RAR) .
Cellular Effects
This compound has been shown to inhibit the proliferation of certain pancreatic cancer cell lines . For instance, it inhibits the proliferation of MIA PaCa-2 and BxPC-3 cells at concentrations greater than 10 nM . It was found to be 10-100 times more effective than RAR-selective retinoids in these cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with retinoid X receptors (RXRs). It acts as an RXR agonist, binding to RXRα, RXRβ, and RXRγ . This binding modulates the activities of numerous steroid-like molecules, thus regulating cell proliferation, differentiation, and apoptosis pathways .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have significant anticarcinogenic effects. In a study using the A/J mouse model of lung cancer, this compound significantly reduced the number and size of tumors on the surface of the lungs .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von AGN194204 umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Selektivität und Aktivität zu erreichen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren sowie spezifischen Temperatur- und Druckbedingungen, um die Ausbeute und Reinheit der Verbindung zu optimieren .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung großer Reaktoren, die präzise Steuerung der Reaktionsbedingungen und Reinigungstechniken wie Kristallisation und Chromatographie, um eine hohe Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
AGN194204 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren, wodurch seine Aktivität möglicherweise verändert wird.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, die seine biologische Aktivität verbessern oder verändern.
Häufige Reagenzien und Bedingungen
Oxidation: Zu den gängigen Oxidationsmitteln gehören Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Nucleophile und Elektrophile werden unter kontrollierten Bedingungen eingesetzt, um Substitutionsreaktionen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Werkzeug zur Untersuchung der Genexpression und Signalwege, die durch den Retinoid-X-Rezeptor vermittelt werden.
Biologie: Untersucht auf seine Rolle bei Zellproliferation, -differenzierung und -apoptose.
Medizin: Als potenzielles Therapeutikum für die Behandlung von Krebsarten wie Bauchspeicheldrüsen- und Brustkrebs untersucht, da es das Tumorwachstum hemmen und die Apoptose in Krebszellen induzieren kann.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf Retinoid-X-Rezeptoren abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Bindung an Retinoid-X-Rezeptoren, insbesondere RXRα, RXRβ und RXRγ. Diese Bindung aktiviert die Rezeptoren, was zu einer Modulation der Genexpression führt, die an Zellproliferation, -differenzierung und -apoptose beteiligt ist. Die entzündungshemmenden und krebshemmenden Wirkungen der Verbindung werden auf ihre Fähigkeit zurückgeführt, die Freisetzung proinflammatorischer Zytokine zu hemmen und die Apoptose in Krebszellen zu induzieren .
Vergleich Mit ähnlichen Verbindungen
AGN194204 ist im Vergleich zu anderen Agonisten des Retinoid-X-Rezeptors aufgrund seiner hohen Selektivität und Potenz einzigartig. Zu ähnlichen Verbindungen gehören:
SR11217: Ein weiteres RXR-selektives Retinoid, aber weniger effektiv als this compound bei der Hemmung der Proliferation von Bauchspeicheldrüsenkrebszellen.
TTNPB: Ein Retinoid mit hoher Affinität für den Retinsäure-Rezeptor, das im Vergleich zu this compound mehr Nebenwirkungen hervorruft
Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, Retinoid-X-Rezeptoren mit minimalen Nebenwirkungen selektiv anzusprechen, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Eigenschaften
IUPAC Name |
(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O2/c1-16(13-21(25)26)7-8-18-15-24(18,6)17-9-10-19-20(14-17)23(4,5)12-11-22(19,2)3/h7-10,13-14,18H,11-12,15H2,1-6H3,(H,25,26)/b8-7+,16-13+/t18-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOOLEGQBVUTKC-NVQSDHBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC1CC1(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/[C@@H]1C[C@]1(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220619-73-8 | |
| Record name | VTP-194204 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220619738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VTP-194204 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11806 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VTP-194204 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877M97Z38Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate](/img/structure/B1672111.png)

![[(2S)-2-[[(2S)-2-aminopropanoyl]-[(2R)-2-[[(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxypyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylidenepropanoyl]amino]propanoyl] 3,5-dihydroxy-2-methyl-6-(sulfanylmethyl)benzoate](/img/structure/B1672114.png)

![3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole](/img/structure/B1672119.png)
![3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1672120.png)





